
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting glycogen synthase kinase-3 (this compound), a key enzyme that regulates cell proliferation and survival. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism by modulating the activity of this compound. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease, by inhibiting this compound.
Wirkmechanismus
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea works by inhibiting the activity of this compound, a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, this compound can modulate various downstream signaling pathways, including the Wnt/beta-catenin pathway, the PI3K/Akt pathway, and the NF-kappaB pathway, which are involved in cell survival, metabolism, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. In diabetes research, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation and oxidative stress. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation, improve cognitive function, and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has several advantages as a research tool, including its high potency, selectivity, and specificity for this compound inhibition, its relatively low toxicity and side effects, and its ability to modulate multiple downstream signaling pathways. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, its instability in acidic and basic conditions, and its potential off-target effects on other kinases and enzymes.
Zukünftige Richtungen
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has several potential future directions for research, including its optimization as a therapeutic drug candidate for cancer, diabetes, and Alzheimer's disease, its evaluation in preclinical and clinical trials, its combination with other drugs and therapies, and its development as a tool for studying this compound signaling and related pathways. Additionally, the structural modification and design of this compound may lead to the discovery of more potent and selective this compound inhibitors with improved pharmacological properties and therapeutic efficacy.
Synthesemethoden
The synthesis of 1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves the reaction of 3-amino-1-methylindole with 3-methoxyphenyl isocyanate in the presence of a base catalyst. The reaction proceeds under mild conditions and yields a white solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-15(14-8-3-4-9-16(14)20)19-17(21)18-12-6-5-7-13(10-12)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHNNSFMCBMBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
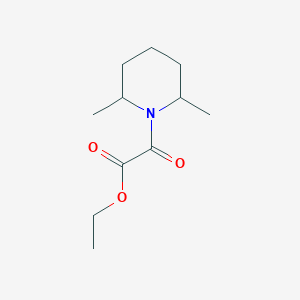
![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2910858.png)
![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2910860.png)
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B2910861.png)
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)


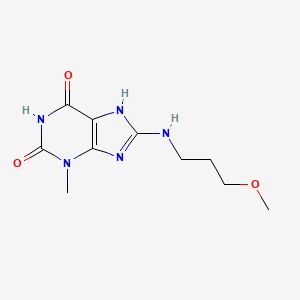

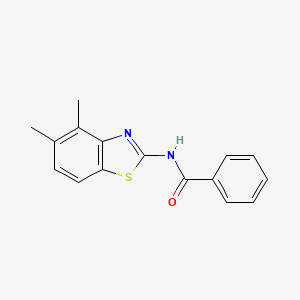
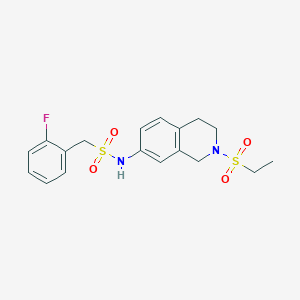
![2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2910872.png)
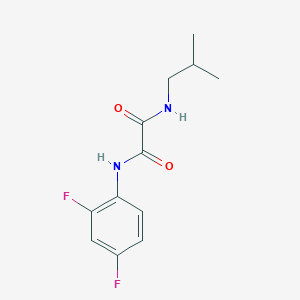
![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)
